N-Boc-piperazine-13C4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-piperazine-13C4 is a biochemical used for proteomics research . Its molecular formula is C513C4H18N2O2 and it has a molecular weight of 190.22 .

Synthesis Analysis

The synthesis of piperazine derivatives, including N-Boc-piperazine-13C4, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

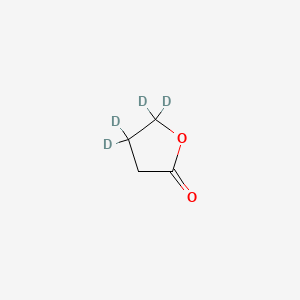

The molecular structure of N-Boc-piperazine-13C4 is characterized by its formula C513C4H18N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis

Recent developments in the synthesis of piperazines have focused on the C–H functionalization of the carbon atoms of the piperazine ring . For instance, in situ IR monitoring revealed that the diamine-free lithiation of N-Boc-N-benzyl is feasible, allowing trapping with a range of alkyl and acyl electrophiles .Physical And Chemical Properties Analysis

The molecular weight of N-Boc-piperazine-13C4 is 190.22 and its molecular formula is C513C4H18N2O2 .作用機序

Safety and Hazards

将来の方向性

The future of N-Boc-piperazine-13C4 and other piperazine derivatives lies in further exploring and developing the recent advances in their synthesis, particularly the C–H functionalization of the carbon atoms of the piperazine ring . This could lead to the creation of more diverse and effective pharmacological agents.

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Boc-piperazine-13C4 can be achieved through the reaction of 13C4-labeled piperazine with N-Boc-4-chlorobutyric acid.", "Starting Materials": [ "13C4-labeled piperazine", "N-Boc-4-chlorobutyric acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Dissolve N-Boc-4-chlorobutyric acid in chloroform and add DCC and DMAP to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.", "2. Add 13C4-labeled piperazine to the solution and stir the mixture at room temperature for 24 hours to allow the formation of the amide bond.", "3. Filter the mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "4. Dissolve the crude product in diethyl ether and wash the solution with hydrochloric acid and sodium bicarbonate to remove any remaining impurities.", "5. Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the pure N-Boc-piperazine-13C4." ] } | |

CAS番号 |

1391054-31-1 |

製品名 |

N-Boc-piperazine-13C4 |

分子式 |

C9H18N2O2 |

分子量 |

190.224 |

IUPAC名 |

tert-butyl piperazine-1-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |

InChIキー |

CWXPZXBSDSIRCS-SQLBHGNYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCNCC1 |

同義語 |

1-(tert-Butoxycarbonyl)piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-(Piperazine-13C4)carboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。